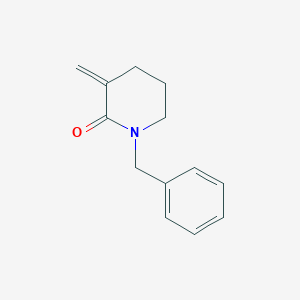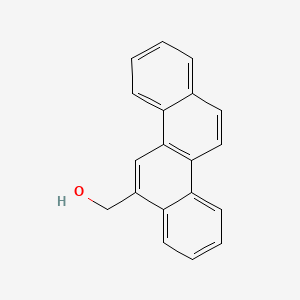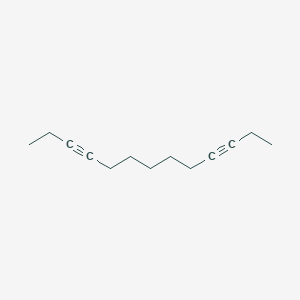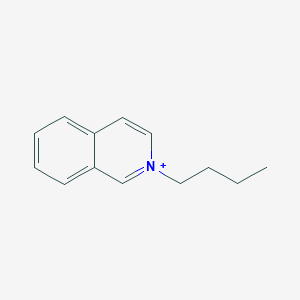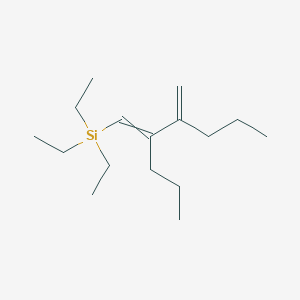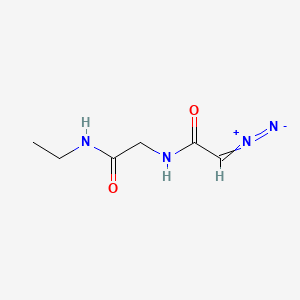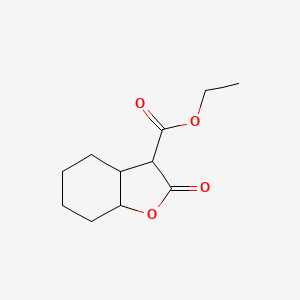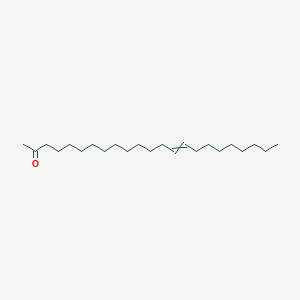
N,N,3,4-Tetramethyl-2,6-dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,3,4-Tetramethyl-2,6-dinitroaniline is a chemical compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO2) attached to an aniline ring. Dinitroanilines are widely used in various industrial applications, including the production of dyes and herbicides .
Métodos De Preparación
The synthesis of N,N,3,4-Tetramethyl-2,6-dinitroaniline typically involves the nitration of aniline derivatives. The nitration process is highly exothermic and requires careful control of reaction conditions to prevent decomposition and explosion . A common method involves a two-step process where mononitration is followed by a second nitration step. This process can be conducted in a continuous-flow microreactor to enhance safety and selectivity .
Análisis De Reacciones Químicas
N,N,3,4-Tetramethyl-2,6-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N,N,3,4-Tetramethyl-2,6-dinitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It is studied for its potential effects on biological systems, particularly its interactions with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes and herbicides.
Mecanismo De Acción
The mechanism of action of N,N,3,4-Tetramethyl-2,6-dinitroaniline involves its interaction with cellular microtubules. It disrupts the mitotic process by interfering with spindle microtubules, leading to cell cycle arrest at metaphase. This mechanism is similar to that of other dinitroaniline herbicides, which cause swelling of root tips and inhibition of lateral root development .
Comparación Con Compuestos Similares
N,N,3,4-Tetramethyl-2,6-dinitroaniline can be compared with other dinitroaniline compounds such as:
- 2,4-Dinitroaniline
- 2,6-Dinitroaniline
- 3,5-Dinitroaniline
These compounds share similar chemical structures but differ in the position and number of nitro groups and other substituents. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
40487-40-9 |
|---|---|
Fórmula molecular |
C10H13N3O4 |
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
N,N,3,4-tetramethyl-2,6-dinitroaniline |
InChI |
InChI=1S/C10H13N3O4/c1-6-5-8(12(14)15)10(11(3)4)9(7(6)2)13(16)17/h5H,1-4H3 |
Clave InChI |
NRMYUJBWRRMJDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])N(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene](/img/structure/B14665365.png)
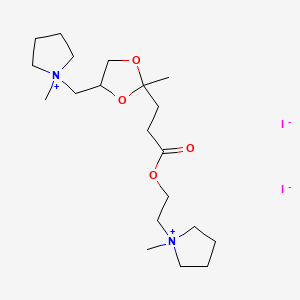
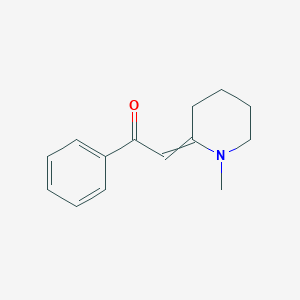
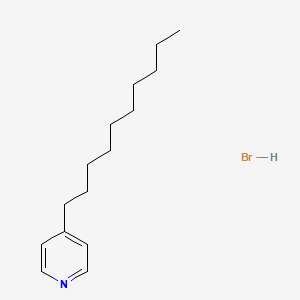
![(1E)-N,N'-Dimethyl-N-[(4-nitrophenyl)carbamoyl]ethanimidamide](/img/structure/B14665393.png)
